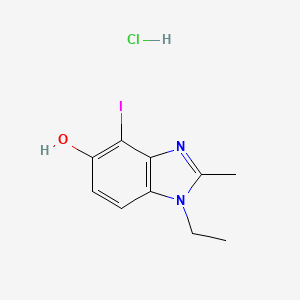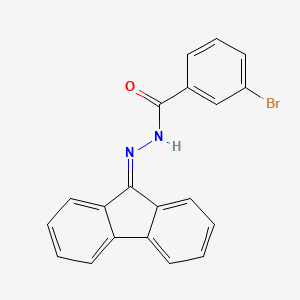![molecular formula C18H16Cl2N2O2 B5085333 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone, also known as DCBQ or Dichlorobenzyl Quinazolinone, is a synthetic compound that has been widely used in scientific research. It is a member of the quinazolinone family of compounds and has been found to have various biochemical and physiological effects.
作用機序
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of PKC by diacylglycerol (DAG) and phorbol esters, which are known activators of PKC. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has also been found to inhibit the activity of other kinases such as protein kinase A (PKA) and protein kinase G (PKG).
Biochemical and Physiological Effects:
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has also been found to inhibit the migration and invasion of cancer cells, which is important for metastasis. In addition, 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has been found to inhibit angiogenesis, which is important for the growth and spread of tumors.
実験室実験の利点と制限
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PKC, making it a useful tool for studying the role of PKC in various biological processes. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone is also stable and easy to handle, making it suitable for use in cell-based assays and animal studies. However, 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has some limitations as well. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. In addition, 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has poor solubility in water, which can make it difficult to use in some experimental systems.
将来の方向性
There are several future directions for the study of 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone. One direction is to investigate the potential of 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone as an anti-cancer drug candidate. Further studies are needed to determine the efficacy and safety of 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone in animal models and clinical trials. Another direction is to study the role of PKC in other biological processes such as inflammation, diabetes, and cardiovascular disease. Finally, there is a need to develop more potent and specific inhibitors of PKC that can be used in scientific research and as therapeutic agents.
合成法
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone can be synthesized using a multistep process starting from 2-nitroaniline. The first step involves the reduction of 2-nitroaniline to 2,3-diaminotoluene, which is then reacted with 3,4-dichlorobenzyl chloride to form 3,4-dichlorobenzyl-2,3-diaminotoluene. The final step involves the cyclization of 3,4-dichlorobenzyl-2,3-diaminotoluene with phosgene to form 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone.
科学的研究の応用
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has been widely used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has also been found to inhibit the growth of various cancer cell lines, making it a potential anti-cancer drug candidate.
特性
IUPAC Name |
3-[4-(3,4-dichlorophenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-15-8-7-13(11-16(15)20)24-10-4-3-9-22-12-21-17-6-2-1-5-14(17)18(22)23/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTULYQAAGYCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5085254.png)


![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)

![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)





![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)